N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound featuring a triazolo-thiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps:
Formation of the Triazolo-Thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-thiazine ring system.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group is introduced through nucleophilic substitution reactions, often using reagents like phenol derivatives and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-isopropylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-isopropylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolo-thiazine core can bind to active sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-methylphenoxy)acetamide
- N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-ethylphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-isopropylphenoxy)acetamide may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C16H20N4O2S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C16H20N4O2S/c1-11(2)12-4-6-13(7-5-12)22-10-14(21)17-15-18-19-16-20(15)8-3-9-23-16/h4-7,11H,3,8-10H2,1-2H3,(H,17,18,21) |
InChI Key |
OFCIWWWOOZIBES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C3N2CCCS3 |
Origin of Product |
United States |
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